molecular formula C16H22N2O2 B1404506 2-Cbz-2,6-diazaspiro[4.5]decane CAS No. 1086394-79-7

2-Cbz-2,6-diazaspiro[4.5]decane

Cat. No.: B1404506
CAS No.: 1086394-79-7
M. Wt: 274.36 g/mol
InChI Key: ZYXDSFNOXAXADW-UHFFFAOYSA-N
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Description

2-Cbz-2,6-diazaspiro[4.5]decane (CAS 1086394-79-7) is a protected derivative of the 2,6-diazaspiro[4.5]decane scaffold, serving as a crucial synthetic intermediate in pharmaceutical research and development. This compound features a carbobenzyloxy (Cbz) protecting group, which safeguards the secondary amine and can be selectively removed to allow for further functionalization, making it a versatile building block for the synthesis of more complex molecules . The spirocyclic core structure provides molecular rigidity and three-dimensionality, properties that are highly valuable in drug discovery for exploring novel chemical space and improving the physicochemical profiles of lead compounds. Research into related diazaspiro[4.5]decane derivatives has demonstrated their significant potential as key intermediates in the preparation of biologically active molecules, including inhibitors of enzymes like tryptophan hydroxylase (TPH), which is a target in the development of treatments for conditions related to serotonin biosynthesis . With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, this reagent is supplied for laboratory research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXDSFNOXAXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745355
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-79-7
Record name 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization of N-Substituted Diamines with Spirocyclic Precursors

One prominent method involves the cyclization of N-protected diamines with suitable electrophilic intermediates to form the spirocyclic framework. This approach typically proceeds via:

  • Preparation of N-protected diamines: Starting with diamines such as 2,6-diaminohexane derivatives, which are protected with carbobenzyloxy groups on the nitrogen atoms.
  • Cyclization step: The protected diamines are reacted with electrophilic agents like aldehydes, ketones, or halogenated compounds under basic or acidic conditions to induce intramolecular cyclization, forming the spirocyclic system.

Reaction conditions:

  • Solvents: Ethanol, dichloromethane, or acetonitrile.
  • Catalysts: Acidic or basic catalysts, depending on the specific route.
  • Temperature: Typically reflux or room temperature for controlled durations.

Copper-Catalyzed Cyclization of Diamine Precursors

Research indicates that copper catalysis can facilitate the formation of the spirocyclic core through radical or nucleophilic pathways:

  • Procedure:
    • N-protected diamines are reacted with suitable halogenated or activated intermediates in the presence of copper catalysts.
    • The copper catalyzes the intramolecular cyclization, yielding the spirocyclic structure with high efficiency.

Research findings:

  • This method offers high regioselectivity and yields, especially when optimized with ligands and controlled reaction temperatures.
  • It is suitable for scale-up, as indicated by industrial synthesis reports.

Multistep Synthesis via Intermediate Formation

A more elaborate route involves multiple steps:

  • Step 1: Synthesis of a suitable precursor, such as a diamine with a protected amino group.
  • Step 2: Formation of an intermediate, such as a dihalide or aldehyde-functionalized compound.
  • Step 3: Intramolecular cyclization under basic conditions to form the spirocyclic core.
  • Step 4: Introduction of the carbobenzyloxy protecting group via benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.

Reaction conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Reagents: Benzyl chloroformate, bases like sodium bicarbonate or triethylamine.
  • Temperature: Typically 0°C to room temperature.

Use of Protecting Groups and Functionalization

The carbobenzyloxy group is introduced either before or after cyclization:

Data Table Summarizing Preparation Methods

Method Key Reagents Catalysts Solvents Reaction Conditions Advantages Limitations
Direct Cyclization Diamines + Electrophiles None Ethanol, DCM Reflux or RT Simplicity, high yield Limited substrate scope
Copper-Catalyzed Diamines + Halogenated intermediates Copper salts (CuI, CuBr) Acetonitrile Elevated temp, inert atmosphere High regioselectivity Requires catalyst handling
Multistep Synthesis Diamines + Benzyl chloroformate Triethylamine DCM, THF 0°C to RT Versatile, scalable Longer synthesis time
Post-synthesis Cbz Protection Free amines + Cbz-Cl None DCM RT Protects amino groups Additional step

Research Findings and Optimization Insights

  • Catalyst selection: Copper catalysts significantly improve yields and regioselectivity.
  • Reaction temperature: Mild to moderate temperatures (15–40°C) optimize cyclization efficiency.
  • Solvent choice: Non-protic, aprotic solvents like dichloromethane and acetonitrile favor the cyclization process.
  • Protection strategy: Pre-protection of amino groups with Cbz enhances selectivity and prevents side reactions during cyclization.

Chemical Reactions Analysis

Types of Reactions

2-Cbz-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl carbamate group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alkoxides . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Spirocyclic Compounds as Drug Candidates

The unique structural features of spirocyclic compounds, including 2-Cbz-2,6-diazaspiro[4.5]decane, make them valuable in the design of pharmaceuticals. They often exhibit diverse biological activities due to their ability to interact with various biological targets. Recent studies have highlighted their potential as inhibitors for specific enzymes and receptors associated with various diseases.

  • TPH1 Inhibition : Research indicates that derivatives of diazaspiro[4.5]decane can serve as intermediates for synthesizing TPH1 inhibitors, which have implications in treating conditions such as depression and anxiety disorders . The synthesis involves the removal of protecting groups under specific conditions to yield active compounds.
  • ROCK Inhibitors : Compounds derived from diazaspiro frameworks have been investigated for their roles as Rho-associated protein kinase (ROCK) inhibitors, which are relevant in cardiovascular diseases and cancer therapy. For instance, the inhibition of ROCK has shown promise in improving heart function in models of congestive heart failure .

Synthetic Methodologies

2.1. Synthesis of Spirocyclic Structures

The synthesis of this compound and its derivatives has been explored through various synthetic routes:

  • Efficient Multigram Synthesis : A notable method involves the use of a multi-step synthetic approach that allows for high yields and purity of spirocyclic products. This process includes selective reactions that maintain the integrity of functional groups while facilitating the formation of complex structures .
  • Diastereoselective Synthesis : Recent advancements have demonstrated diastereoselective methods for producing spiro[4.5]decane frameworks with high selectivity and yield. These methods optimize solvent conditions and reaction temperatures to enhance product formation .

Case Study 1: Synthesis of TPH1 Inhibitors

In a study focusing on TPH1 inhibition, researchers synthesized various diazaspiro derivatives using this compound as a precursor. The process involved:

  • Protecting the amine groups,
  • Performing key reactions to introduce necessary functional groups,
  • Removing protecting groups to yield active inhibitors.

The resultant compounds showed promising activity against TPH1, indicating potential therapeutic applications in mood disorders.

Case Study 2: ROCK Inhibition

Another investigation utilized diazaspiro compounds to explore their efficacy as ROCK inhibitors:

  • The synthesis route was optimized to produce compounds with high selectivity.
  • Biological assays demonstrated significant inhibition of ROCK activity in vitro.

These findings suggest that this compound derivatives could be developed further into effective therapeutic agents for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-Cbz-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure and the presence of the benzyl carbamate group allow the compound to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Protecting Groups

6-Boc-2,6-diazaspiro[4.5]decane
  • Molecular Formula : C₁₃H₂₄N₂O₂ ().
  • Key Differences: Replaces the Cbz group with a tert-butyloxycarbonyl (Boc) protecting group. Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, making Boc derivatives more suitable for acid-sensitive synthetic routes.
  • Applications : Used in peptide synthesis and as intermediates for kinase inhibitors .
2-Oxa-8-azaspiro[4.5]decane HCl
  • Molecular Formula: C₈H₁₆ClNO ().
  • Key Differences : Substitutes one nitrogen atom with oxygen, altering electronic properties and hydrogen-bonding capacity. This modification reduces basicity compared to diazaspiro analogs.
  • Applications : Explored as a scaffold for GABA receptor modulators .

Analogs with Different Spiro Ring Sizes

YA2 [(5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione]
  • Molecular Formula : C₂₁H₂₄N₂O₃ ().
  • Key Differences : Features a spiro[4.4] core instead of spiro[4.5], reducing ring strain and altering spatial orientation. The additional isoxazoline ring enhances rigidity and confers anticancer activity (IC₅₀ = 8.2 µM against HeLa cells) .
2-Cbz-2,9-diazaspiro[5.5]undecane
  • Molecular Formula : C₁₈H₂₆N₂O₂ ().
  • Key Differences : Expands the spiro core to [5.5], increasing conformational flexibility. This may improve binding to larger enzyme pockets but reduce metabolic stability .

Functional Group Variations

8-Aminospiro[4.5]decane Hydrochloride
  • Molecular Formula : C₉H₁₈N₂·HCl ().
  • Key Differences: Lacks the Cbz group and features a free amine, enhancing solubility in aqueous media.
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl
  • Molecular Formula : C₉H₁₇ClN₂O ().
  • Priced at $206/100 mg, it is commercially available for protease inhibitor research .

Research and Commercial Relevance

  • Synthetic Utility : 2-Cbz-2,6-diazaspiro[4.5]decane serves as a precursor for protected amines in peptidomimetics, whereas Boc and oxa-aza analogs are favored in acid-sensitive syntheses .
  • Drug Discovery : Spiro[4.5] derivatives are prioritized for CNS targets due to their ability to cross the blood-brain barrier, while spiro[5.5] analogs are explored in oncology for larger binding sites .
  • Safety Profile: Unlike 8-aminospiro[4.5]decane hydrochloride (low hazard), Cbz-protected compounds may require caution due to benzyl-related toxicity .

Biological Activity

2-Cbz-2,6-diazaspiro[4.5]decane, also known as benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate, is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O2. The compound features a spirocyclic structure that includes two nitrogen atoms within its bicyclic framework, contributing to its distinctive chemical and biological properties. The presence of the benzyl group and carbamate functionality enhances its reactivity and potential applications in drug discovery.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Its spirocyclic structure allows for effective binding to these biological targets, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's therapeutic potential in various diseases.

Biological Activity and Applications

Research indicates that this compound may have applications in several areas:

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Studies suggest it can effectively bind to specific enzymes, modulating their activity which may be beneficial in treating conditions like hypertension and other metabolic disorders .
  • Drug Discovery : The structural features of this compound make it a promising candidate for drug development. Its ability to interact with various biological targets opens avenues for creating new pharmaceuticals aimed at diverse health issues.

Case Studies

  • Hypertension Treatment : Research has identified related compounds based on the diazaspiro framework that serve as soluble epoxide hydrolase (sEH) inhibitors, demonstrating efficacy in reducing blood pressure in spontaneously hypertensive rats. This suggests a pathway for exploring this compound's role in similar therapeutic contexts .
  • Synthetic Approaches : Various synthetic methods have been developed to produce this compound efficiently. These methods often involve the reaction of diazaspirodecane precursors with benzyl chloroformate under basic conditions, optimizing yields for potential industrial applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityReferences
This compoundPotential enzyme inhibitor
2,8-Diazaspiro[4.5]decane-based urea derivativesPotent sEH inhibitors
Other spirocyclic compoundsVarious pharmacological activities

Q & A

Q. How should researchers document synthetic procedures and characterization data for reproducibility?

  • Methodological Answer : Follow ICMJE guidelines () to report detailed protocols:
  • Chemical descriptions : CAS numbers, purity (≥95% by HPLC), suppliers (e.g., Accela in ).
  • Synthetic steps : Precise stoichiometry, reaction times, and purification methods.
  • Spectroscopic data : Include raw NMR/MS files in supplementary materials.
  • Safety : Note hazards (e.g., flammability of solvents) per SDS guidelines ().
  • Use platforms like ChemRxiv or Figshare to share datasets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cbz-2,6-diazaspiro[4.5]decane
Reactant of Route 2
2-Cbz-2,6-diazaspiro[4.5]decane

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